Antitubercular agent-12 (Compound 2c, CAS 905677-04-5) is a highly specialized nitrofuran-1,3,4-oxadiazole hybrid designed specifically as a potent inhibitor of Mycobacterium tuberculosis [1]. With a defined chemical structure of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide, this compound serves as a critical procurement standard for laboratories investigating novel anti-TB pharmacophores [1]. Unlike broad-spectrum antimicrobials, it integrates a 5-nitrofuran-2-carboxamide core with a 4-bromophenyl-substituted oxadiazole ring, a structural combination empirically optimized to enhance antimycobacterial efficacy while mitigating the severe cytotoxicity typically associated with traditional nitrofurans [1]. For procurement professionals and medicinal chemists, it represents a validated baseline material for comparative benchmarking in the development of next-generation antitubercular therapies.
Substituting Antitubercular agent-12 with generic nitrofuran antibiotics (such as nitrofurantoin) or unoptimized oxadiazole derivatives fundamentally compromises assay integrity and lead-optimization workflows [1]. Generic nitrofurans often exhibit high mammalian cytotoxicity and lack the specific lipophilicity required for penetrating the complex mycobacterial cell wall. The precise 4-bromophenyl substitution on the 1,3,4-oxadiazole ring in Antitubercular agent-12 is not arbitrary; structure-activity relationship (SAR) studies demonstrate that replacing this aryl group with cycloalkyl or generic heterocyclic moieties drastically reduces antimycobacterial potency [1]. Consequently, utilizing non-specific analogs in preclinical screening or formulation studies will yield misleading efficacy data and artificially inflated cellular toxicity metrics, leading to costly misdirections in therapeutic development [1].
For laboratories establishing anti-TB screening workflows, Antitubercular agent-12 provides a validated efficacy baseline with an MIC of 1.439 μg/mL against Mycobacterium tuberculosis [1]. Utilizing this specific compound over crude nitrofuran mixtures ensures that high-throughput screening assays are calibrated against a highly active, structurally defined standard. When compared to analogs lacking the specific 4-bromophenyl-1,3,4-oxadiazole functionalization, it maintains a superior inhibitory profile, making it the preferred benchmark for evaluating new nitrofuran hybrids [1].
| Evidence Dimension | Assay Calibration Baseline (MIC) |
| Target Compound Data | 1.439 μg/mL |
| Comparator Or Baseline | Crude nitrofuran mixtures or unoptimized early-stage hits |
| Quantified Difference | Provides a precise, low-concentration quantitative benchmark for assay validation |
| Conditions | Standardized M. tuberculosis in vitro screening workflows |
Procuring a compound with a strictly defined and highly potent MIC ensures reliable calibration of downstream drug discovery assays.
A major procurement risk with generic nitrofuran compounds is their high background cytotoxicity, which severely compromises the reproducibility of cell-based efficacy assays. Antitubercular agent-12 mitigates this risk by demonstrating a greatly reduced cytotoxicity profile, achieving a CC50 of 57.34 μg/mL [1]. This wide separation between its active antimycobacterial concentration and its mammalian toxicity threshold ensures that observed phenotypic effects are genuinely antibacterial rather than artifacts of generalized cell death [1].
| Evidence Dimension | Mammalian Cytotoxicity (CC50) |
| Target Compound Data | 57.34 μg/mL |
| Comparator Or Baseline | Generic nitrofuran antimicrobials |
| Quantified Difference | Significantly higher concentration required to induce 50% mammalian cell death |
| Conditions | In vitro mammalian cell viability assays |
Selecting a compound with a quantified, low-toxicity profile prevents costly false-positive readouts and ensures high reproducibility in cell-based screening.
As a starting material or benchmark for medicinal chemistry, the specific N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide scaffold of Antitubercular agent-12 is highly optimized. Structure-activity relationship (SAR) studies confirm that its substituted benzene ring is significantly more favored for antimycobacterial activity than cycloalkyl or alternative heterocyclic substitutions [1]. For procurement teams sourcing core scaffolds for analog synthesis, this specific halogenated aryl configuration provides a scientifically validated starting point that maximizes the probability of retaining target activity [1].
| Evidence Dimension | Scaffold Activity Retention |
| Target Compound Data | 4-bromophenyl substituted oxadiazole (Optimal SAR) |
| Comparator Or Baseline | Cycloalkyl or non-halogenated heterocyclic analogs |
| Quantified Difference | Demonstrated superiority in maintaining core antimycobacterial pharmacophore |
| Conditions | Analog synthesis and SAR optimization workflows |
Procuring this exact structural variant guarantees that downstream synthetic modifications are built upon a validated, high-activity pharmacophore.
Due to its optimized MIC (1.439 μg/mL) and defined SAR profile, Antitubercular agent-12 is the ideal positive control and structural benchmark for medicinal chemistry programs developing new nitrofuran-1,3,4-oxadiazole hybrids [1].
Its potent activity against Mycobacterium tuberculosis combined with a low cytotoxicity profile (CC50 = 57.34 μg/mL) makes this compound highly suitable for inclusion in screening libraries targeting multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains, ensuring reproducible assay readouts [1].
The specific halogenated aryl configuration (4-bromophenyl substitution) provides a scientifically validated starting point for synthetic chemists, maximizing the probability of retaining target activity when synthesizing next-generation antimycobacterial analogs [1].